Benzylcetyldimethylammonium chloride dihydrate
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Overview
Description
Benzylcetyldimethylammonium chloride dihydrate: is a quaternary ammonium compound known for its surfactant and antimicrobial properties. It is commonly used in various industrial and scientific applications due to its effectiveness in disrupting microbial cell membranes and its ability to act as a surfactant.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzylcetyldimethylammonium chloride dihydrate typically involves the quaternization of N,N-dimethylhexadecan-1-amine with benzyl chloride. The reaction is carried out in an organic solvent such as ethanol or acetone, under reflux conditions. The product is then purified by recrystallization or other suitable methods .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The final product is often obtained as a dihydrate form to enhance its stability and solubility .
Chemical Reactions Analysis
Types of Reactions: Benzylcetyldimethylammonium chloride dihydrate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or other anions. The reactions are usually carried out in aqueous or alcoholic solutions at moderate temperatures.
Oxidation Reactions: Can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield N-Benzyl-N,N-dimethylhexadecan-1-amine and benzyl alcohol .
Scientific Research Applications
Chemistry: Benzylcetyldimethylammonium chloride dihydrate is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases (e.g., aqueous and organic phases) .
Biology: In biological research, it is employed as an antimicrobial agent due to its ability to disrupt microbial cell membranes. It is also used in the preparation of liposomes and other vesicular systems for drug delivery .
Medicine: The compound is explored for its potential use in disinfectants and antiseptics. Its antimicrobial properties make it suitable for use in medical devices and surface disinfectants .
Industry: Industrially, it is used as a surfactant in various formulations, including detergents, emulsifiers, and antistatic agents. It is also used in water treatment processes to control microbial growth .
Mechanism of Action
The antimicrobial action of Benzylcetyldimethylammonium chloride dihydrate is primarily due to its ability to disrupt microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a wide range of microorganisms, including bacteria, fungi, and viruses .
Comparison with Similar Compounds
Benzododecinium chloride (CAS Number 139-07-1): Similar in structure but with a shorter alkyl chain.
Dodecyltrimethylammonium chloride (CAS Number 112-00-5): Another quaternary ammonium compound with a different alkyl chain length.
Trimethyl(tetradecyl)ammonium chloride (CAS Number 4574-04-3): Similar in function but with a different alkyl chain length.
Uniqueness: Benzylcetyldimethylammonium chloride dihydrate stands out due to its longer alkyl chain, which enhances its surfactant properties and antimicrobial efficacy. The presence of the benzyl group also contributes to its unique chemical reactivity and interaction with microbial cell membranes .
Biological Activity
Benzylcetyldimethylammonium chloride dihydrate (BCD) is a quaternary ammonium compound that exhibits significant biological activity, particularly as an antimicrobial agent. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
BCD is classified as a cationic surfactant, which means it carries a positive charge. Its structure typically consists of a benzyl group attached to a cetyl (C16) alkyl chain and two methyl groups on the nitrogen atom. This configuration contributes to its surfactant properties and biological activities.
Antimicrobial Activity
BCD demonstrates broad-spectrum antimicrobial activity against various microorganisms, including bacteria, fungi, and viruses. The effectiveness of BCD is influenced by several factors:
- Chain Length : The antimicrobial efficacy varies with the alkyl chain length. For instance, shorter chains tend to be more effective against gram-positive bacteria, while longer chains are more potent against gram-negative bacteria .
- Concentration : The concentration of BCD plays a critical role in its bactericidal or bacteriostatic effects. Higher concentrations generally lead to increased antimicrobial activity .
- Environmental Conditions : Factors such as temperature and pH can significantly affect the activity of BCD. Increased temperatures often enhance its biocidal effects .
The primary mechanism by which BCD exerts its antimicrobial effects involves the disruption of microbial cell membranes. The cationic nature of BCD allows it to interact with negatively charged components of bacterial membranes, leading to:
- Membrane Disruption : This results in increased permeability, causing leakage of cellular contents and eventual cell death.
- Enzyme Inhibition : BCD can also interfere with essential enzymatic processes within microbial cells, further contributing to its antimicrobial efficacy .
Case Study 1: Acute Lung Injury Induced by Benzalkonium Chloride
A study investigated the toxicological effects of benzalkonium chloride (BAC), closely related to BCD, on lung tissue in mice. The findings indicated that high doses led to acute lung injury characterized by significant histological damage and increased apoptosis markers in lung tissues. This highlights the potential risks associated with exposure to high concentrations of quaternary ammonium compounds like BCD .
Dose (mg/kg) | Blood BAC Concentration | Lung Injury Severity |
---|---|---|
100 | Low | Mild |
250 | Moderate | Moderate |
1250 | High | Severe |
Case Study 2: Environmental Impact on Microbial Communities
Research conducted on the impact of benzyldimethyldodecyl ammonium chloride (a related compound) on natural water ecosystems revealed that exposure to high concentrations negatively affected microbial diversity. Specifically, certain resistant genes were upregulated in response to BAC exposure, indicating an adaptive response among microbial communities .
Summary of Biological Activity
The biological activity of this compound is characterized by:
- Broad-spectrum antimicrobial properties against bacteria, fungi, and some viruses.
- Mechanisms involving membrane disruption and enzyme inhibition.
- Dose-dependent effects , where higher concentrations yield greater antimicrobial action but also pose risks for toxicity.
Properties
IUPAC Name |
benzyl-hexadecyl-dimethylazanium;chloride;dihydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H46N.ClH.2H2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;;;/h17-19,21-22H,4-16,20,23-24H2,1-3H3;1H;2*1H2/q+1;;;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNJKZAQUVATAR-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.O.O.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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